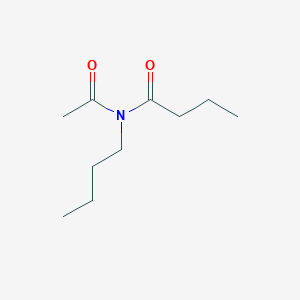
N-acetyl-N-butylbutanamide
Description
N-Acetyl-N-butylbutanamide is a substituted amide characterized by a nitrogen atom bearing both acetyl and butyl groups. Amides of this class are typically synthesized via condensation reactions and serve as intermediates in pharmaceuticals, agrochemicals, or materials science .
Properties
CAS No. |
177592-69-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N-acetyl-N-butylbutanamide |
InChI |
InChI=1S/C10H19NO2/c1-4-6-8-11(9(3)12)10(13)7-5-2/h4-8H2,1-3H3 |
InChI Key |
DCAGEWNYUYOOHH-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CCC |
Canonical SMILES |
CCCCN(C(=O)C)C(=O)CCC |
Synonyms |
Butanamide, N-acetyl-N-butyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings
- Heterocyclic Synthesis : N-(Substituted phenyl)acetamides are pivotal in synthesizing benzoxazoles and quinazolines, suggesting that this compound could similarly act as a building block .
- Toxicity Profiles: Nitrosamines (e.g., ) exhibit carcinogenicity, whereas non-nitrosated amides like N-benzylacetoacetamide are safer for industrial use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


